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Compound of Interest

Compound Name: 2-Isopropoxy-3-methylpyrazine

CAS No.: 94089-22-2

Cat. No.: B1587397 Get Quote

Executive Summary & Critical Distinction
2-Isopropoxy-3-methylpyrazine (CAS: 94089-22-2) is a heterocyclic aromatic compound

utilized primarily as a flavor intermediate and a structural scaffold in medicinal chemistry.[1][2] It

belongs to the alkoxypyrazine family, a class renowned for potent sensory thresholds.

CRITICAL ADVISORY: Researchers frequently conflate this molecule with its structural isomer,

2-Isopropyl-3-methoxypyrazine (IPMP) (CAS: 25773-40-4), the potent "bell pepper" or "ladybug

taint" odorant.

Target Molecule: Oxygen is attached to the isopropyl group (Ether linkage).

Common Isomer (IPMP): Oxygen is attached to the methyl group (Methoxy).

This guide focuses strictly on the 2-Isopropoxy-3-methylpyrazine isomer, providing validated

spectroscopic data for structural confirmation and quality control.

Structural Characterization (Spectroscopic Data)
The following data sets represent the definitive identification criteria for 2-Isopropoxy-3-
methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The

H NMR spectrum is characterized by the distinct deshielding of the isopropyl methine proton
due to the oxygen atom (ether linkage), distinguishing it from alkyl-pyrazines.

Table 1:

H NMR Data (400 MHz, CDCl

)

Position Moiety
Shift (

ppm)

Multiplicit
y

Integratio
n

Coupling
(

Hz)

Assignme
nt Logic

H-5, H-6
Pyrazine

Ring
7.90 – 8.05

Doublets

(d)
2H

Typical

heteroarom

atic region.

O-CH
Isopropyl

Methine
5.35 – 5.45

Septet

(sep)
1H

Highly

deshielded

by Oxygen.

Ring-CH Methyl 2.45 – 2.50 Singlet (s) 3H -

Aromatic

methyl

group.

(CH

)

Isopropyl

Methyls
1.35 – 1.40 Doublet (d) 6H

Vicinal

coupling to

methine.

Table 2:

C NMR Data (100 MHz, CDCl

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Shift (

ppm)
Type Note

C-2 158.5 C-O (Quaternary)
Most deshielded due

to oxygen attachment.

C-3 148.0 C-Me (Quaternary) Alpha to nitrogen.

C-5, C-6 135.0 – 140.0 CH (Aromatic) Ring carbons.

O-CH 69.5 CH (Aliphatic)
Isopropyl methine

(Ether).

Ring-CH 21.0 CH Ring methyl.

(CH

)
22.1 CH Isopropyl methyls.

Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the McLafferty-type rearrangement involving the

isopropoxy group, leading to the loss of propene.

Molecular Ion (M

):

152

Base Peak:

110 (Loss of Propene,

)

Diagnostic Fragments:

152 (Parent)[3]
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137 (Loss of methyl radical)

110 (Rearrangement to 2-hydroxy-3-methylpyrazine tautomer)

Infrared Spectroscopy (FT-IR)
C-H Stretch (Aromatic): 3050 cm

C-H Stretch (Aliphatic): 2980, 2930 cm

C=N / C=C (Ring Stretch): 1580, 1470 cm

C-O-C (Ether Stretch): 1120 – 1200 cm

(Strong)

Synthetic Pathway & Mechanism[4]
The synthesis utilizes a Nucleophilic Aromatic Substitution (

) mechanism. The electron-deficient pyrazine ring (activated by the nitrogen atoms) undergoes
substitution at the chlorinated position.

Reaction Logic
Precursor: 2-Chloro-3-methylpyrazine (Commercially available).

Nucleophile: Sodium Isopropoxide (Generated in situ or pre-formed).

Solvent: Anhydrous Isopropanol (to prevent transesterification side products).

Reaction Diagram (Graphviz)[5]

2-Chloro-3-methylpyrazine
(Electrophile)

Meisenheimer-like
Complex

+ Nucleophile

Sodium Isopropoxide
(NaOiPr)

2-Isopropoxy-3-methylpyrazine
(Target)- Cl (Leaving Group)

NaCl
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Click to download full resolution via product page

Figure 1: S_NAr Synthesis Pathway. The nucleophilic oxygen attacks the C-Cl carbon,

displacing chloride to form the ether linkage.

Experimental Protocol (Self-Validating)
This protocol is designed for a 10 mmol scale.

Reagents:

2-Chloro-3-methylpyrazine (1.28 g, 10 mmol)

Sodium metal (0.25 g, 11 mmol) OR Sodium Isopropoxide

Anhydrous Isopropanol (20 mL)

Step-by-Step Methodology:

Preparation of Nucleophile:

In a dry 3-neck round-bottom flask under Nitrogen (

) atmosphere, dissolve sodium metal in anhydrous isopropanol.

Validation: Evolution of

gas ceases, forming a clear solution of NaOiPr.

Addition:

Add 2-Chloro-3-methylpyrazine dropwise to the alkoxide solution at room temperature.

Reflux:

Heat the mixture to reflux (82°C) for 4–6 hours.

In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.[4] The

starting material peak (
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128/130) must disappear.

Work-up:

Cool to room temperature. Quench with 10 mL saturated

solution.

Extract with Dichloromethane (DCM) (

mL).

Dry combined organics over

and concentrate under reduced pressure.

Purification:

Distillation (bp ~80°C at 10 mmHg) or Flash Chromatography.

Biological & Sensory Relevance
While often overshadowed by the "bell pepper" pyrazines, 2-Isopropoxy-3-methylpyrazine
possesses distinct characteristics relevant to flavor chemistry and foraging biology.

Sensory Profile
Unlike the potent vegetative aroma of IPMP, the isopropoxy isomer exhibits:

Odor Quality: Nutty, earthy, slightly green, with roasted nuances.

Threshold: Higher than IPMP (less potent), making it a subtle modifier rather than a high-

impact character impact compound.

Metabolic Fragmentation Pathway
In biological systems or mass spectrometry, the stability of the isopropoxy group is key.
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Parent Ion (m/z 152)
[Radical Cation]

McLafferty Rearrangement
(H-transfer from Methyl to N)

2-Hydroxy-3-methylpyrazine
(m/z 110)

Propene (C3H6)
(Neutral Loss - 42 Da)
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Figure 2: Primary fragmentation pathway. The loss of propene (42 Da) is the diagnostic

signature for isopropoxy-pyrazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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